molecular formula C12H23O4P B8306967 Dimethyl 2-(1-butylcyclobutyl)-2-oxoethylphosphonate

Dimethyl 2-(1-butylcyclobutyl)-2-oxoethylphosphonate

Cat. No. B8306967
M. Wt: 262.28 g/mol
InChI Key: MNGUXXOQOVTHKC-UHFFFAOYSA-N
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Patent
US07419999B2

Procedure details

To a solution of dimethyl methylphosphonate (1.46 g, 11.8 mmol) in anhydrous THF (25 mL) at −78° C. was added n-BuLi (7.4 mL, 1.6 M, 11.8 mmol) dropwise under Ar. The reaction was stirred for 15 minutes. A solution of methyl 1-butylcyclobutanecarboxylate (1.00 g, 5.87 mmol) in THF (5 mL) was added dropwise. The reaction mixture was stirred for 30 minutes at −78° C., after which it was allowed to warn to room temperature. The reaction was quenched with 5% HCl, extracted with CH2Cl2 (3×30 mL), the combined organic phase was washed with brine, dried (MgSO4). After concentration, flash chromatography (silica gel, 1:1 ethylacetate:hexanes), the title compound was obtained as a colorless oil. 1HNMR (CDCl3) δ 0.85˜0.89 (m, 3H), 1.05˜1.15 (m, 2H), 1.22˜1.35 (m, 2H), 1.65˜1.95 (m, 6H), 2.35˜2.50 (m, 2H), 3.00 (s, 1H0, 3.06 (s, 1H), 3.78 (s, 3H), 3.82 (s, 3H). MS (m/z) 285 (M+Na)
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
methyl 1-butylcyclobutanecarboxylate
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[Li]CCCC.[CH2:13]([C:17]1([C:21](OC)=[O:22])[CH2:20][CH2:19][CH2:18]1)[CH2:14][CH2:15][CH3:16]>C1COCC1>[CH2:13]([C:17]1([C:21](=[O:22])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4])[CH2:20][CH2:19][CH2:18]1)[CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
7.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
methyl 1-butylcyclobutanecarboxylate
Quantity
1 g
Type
reactant
Smiles
C(CCC)C1(CCC1)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes at −78° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to warn to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 5% HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×30 mL)
WASH
Type
WASH
Details
the combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, flash chromatography (silica gel, 1:1 ethylacetate:hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCC)C1(CCC1)C(CP(OC)(OC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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